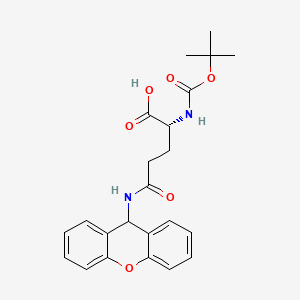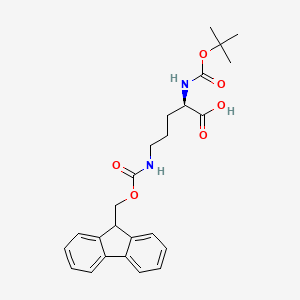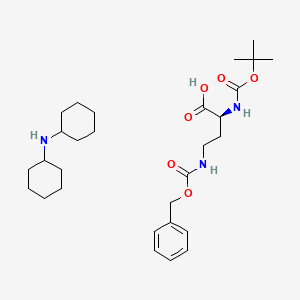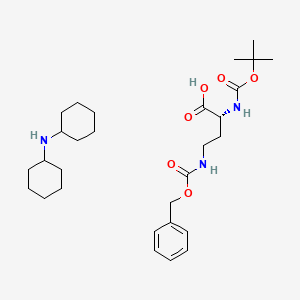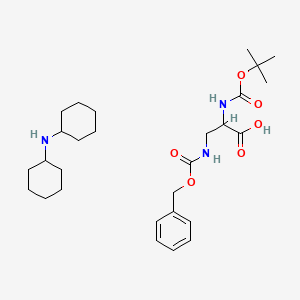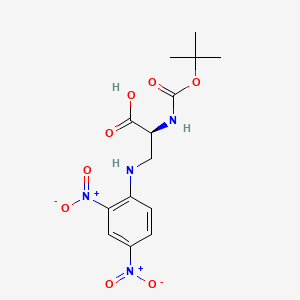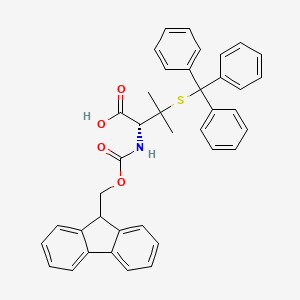
Fmoc-Pen(Trt)-OH
Descripción general
Descripción
Fmoc-Pen(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-protected penicillamine with a triphenylmethyl group, is a modified amino acid used extensively in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethyloxycarbonyl group, which serves as a protective group for the amino function, and the triphenylmethyl group, which protects the thiol function of penicillamine. This dual protection is crucial for the selective synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Pen(Trt)-OH typically involves the protection of the amino and thiol groups of penicillamine. The process begins with the protection of the thiol group using triphenylmethyl chloride in the presence of a base such as triethylamine. This is followed by the protection of the amino group using 9-fluorenylmethyloxycarbonyl chloride under basic conditions. The reaction conditions often involve the use of organic solvents like dichloromethane and require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through techniques such as crystallization, chromatography, and recrystallization to ensure the compound meets the required purity standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Pen(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the 9-fluorenylmethyloxycarbonyl and triphenylmethyl groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Substitution Reactions: Replacement of protective groups with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Deprotection: Piperidine or trifluoroacetic acid for removing the 9-fluorenylmethyloxycarbonyl group; phenol and triisopropylsilane for removing the triphenylmethyl group.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in organic solvents like dimethylformamide.
Substitution: Various nucleophiles and electrophiles under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include deprotected penicillamine, peptide chains, and modified amino acids with different functional groups.
Aplicaciones Científicas De Investigación
Fmoc-Pen(Trt)-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the attachment of peptides to other biomolecules for studying biological processes.
Material Science: Used in the development of functional materials with specific properties for various industrial applications.
Mecanismo De Acción
The mechanism of action of Fmoc-Pen(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino function, preventing unwanted reactions during peptide bond formation. The triphenylmethyl group protects the thiol function, ensuring selective reactions at the desired sites. The removal of these protective groups under specific conditions allows for the controlled synthesis of peptides and other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-Pen(Trt)-OH but with cysteine instead of penicillamine.
Fmoc-Pen(Acm)-OH: Uses acetamidomethyl as the protective group for the thiol function.
Fmoc-Pen(Mmt)-OH: Uses monomethoxytrityl as the protective group for the thiol function.
Uniqueness
This compound is unique due to its dual protection strategy, which provides greater stability and selectivity in peptide synthesis. The combination of the 9-fluorenylmethyloxycarbonyl and triphenylmethyl groups ensures that both the amino and thiol functions are protected, allowing for more precise and efficient synthesis of complex peptides and proteins.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659604 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201531-88-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Pen(Trt)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
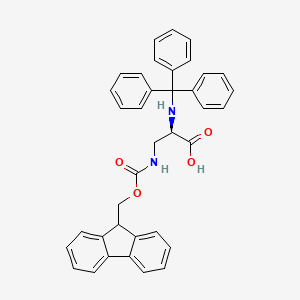
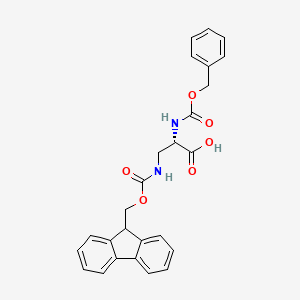
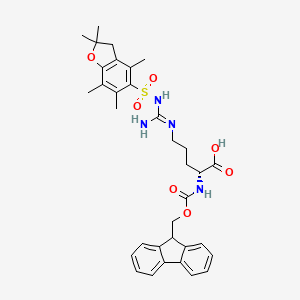
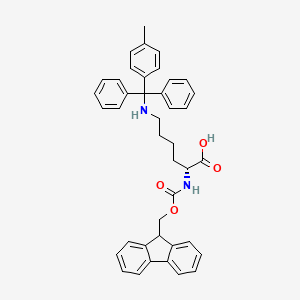
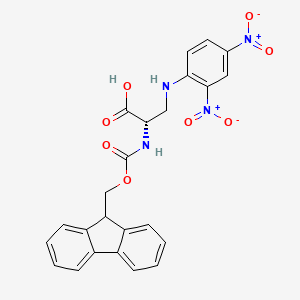

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)
